2,5-Dichlorophenylhydrazine molecular weight and formula
2,5-Dichlorophenylhydrazine molecular weight and formula
An In-depth Technical Guide to 2,5-Dichlorophenylhydrazine: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of 2,5-Dichlorophenylhydrazine (CAS No: 305-15-7), a critical chemical intermediate in the pharmaceutical and chemical industries. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's core physicochemical properties, provides a detailed synthesis protocol with mechanistic insights, outlines key applications rooted in its chemical reactivity, and establishes robust analytical and safety procedures. The guide is structured to serve as a practical, field-proven resource, emphasizing the causality behind experimental choices and ensuring the trustworthiness of the presented methodologies.
Core Physicochemical Properties
2,5-Dichlorophenylhydrazine is a halogenated aromatic hydrazine that typically appears as an off-white to light yellow crystalline solid at room temperature.[1] Its structural and physical characteristics are fundamental to its reactivity and handling. The presence of two chlorine atoms on the phenyl ring significantly influences its electronic properties, solubility, and metabolic profile when incorporated into larger molecules.
The core identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆Cl₂N₂ | [2][3][4][5][6] |
| Molecular Weight | 177.03 g/mol | [2][3][5][7] |
| CAS Number | 305-15-7 | [2][3][4][6] |
| IUPAC Name | (2,5-dichlorophenyl)hydrazine | [2][5] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 102-103.5 °C | [2][7][8] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane) | [1] |
| InChI Key | LZKWWERBNXLGLI-UHFFFAOYSA-N | [2][4][6] |
Synthesis and Mechanistic Rationale
The most common laboratory and industrial synthesis of 2,5-Dichlorophenylhydrazine and its salts originates from 2,5-dichloroaniline.[9] The process is a classic example of diazo chemistry, involving a two-step sequence of diazotization followed by reduction. Understanding the mechanism is crucial for optimizing reaction conditions and ensuring product purity.
Synthesis Workflow Diagram
The following diagram illustrates the two-stage conversion of 2,5-dichloroaniline into the target hydrochloride salt.
Caption: Synthesis workflow for 2,5-Dichlorophenylhydrazine HCl.
Step-by-Step Synthesis Protocol
This protocol describes the synthesis of 2,5-Dichlorophenylhydrazine hydrochloride from 2,5-dichloroaniline.[9]
Step 1: Diazotization of 2,5-Dichloroaniline
-
In a reaction vessel equipped with a stirrer and cooling bath, suspend 2,5-dichloroaniline in aqueous hydrochloric acid.
-
Cool the mixture to 0 °C using an ice-salt bath. Maintaining this low temperature is critical to prevent the highly unstable diazonium salt from decomposing.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The reaction is exothermic, so the addition rate must be controlled to keep the temperature at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C after the addition is complete to ensure full conversion to the 2,5-dichlorophenyl diazonium chloride intermediate.
Step 2: Reduction of the Diazonium Salt
-
In a separate vessel, prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid and cool it to 0 °C. SnCl₂ is a classic and effective reducing agent for diazonium salts.
-
Slowly add the cold diazonium salt solution from Step 1 to the SnCl₂ solution. The hydrazine nitrogen-nitrogen single bond is formed during this reduction step.
-
Allow the reaction to stir for 1 hour at 0 °C.[9]
-
Collect the resulting precipitate, which is the 2,5-Dichlorophenylhydrazine hydrochloride salt, by vacuum filtration.
-
Wash the product with a small amount of cold water or isopropanol to remove residual acids and salts, then dry under vacuum.
Chemical Reactivity and Core Applications
As a hydrazine derivative, the reactivity of 2,5-Dichlorophenylhydrazine is dominated by its nucleophilic -NH₂ group. This functionality makes it a versatile building block in organic synthesis.[1][10]
Key Reactions
-
Formation of Hydrazones: It readily reacts with aldehydes and ketones in condensation reactions to form stable hydrazones. This reaction is fundamental in both synthesis and analytical derivatization.[10]
-
Fischer Indole Synthesis: Phenylhydrazines are cornerstone reagents in the Fischer indole synthesis, a powerful method for constructing the indole ring system prevalent in many pharmaceuticals.
-
Cyclization Reactions: The hydrazine moiety can participate in cyclization reactions to form a variety of heterocyclic compounds, which are valuable scaffolds in medicinal chemistry.[10]
Primary Applications
The compound's primary role is as a chemical intermediate.
-
Pharmaceuticals and Agrochemicals: It serves as a starting material or key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and pesticides.[1] Substituted phenylhydrazines are widely used to synthesize drugs for cancer, diabetes, and viral infections.[11]
-
Dye Manufacturing: Hydrazine derivatives are also employed in the synthesis of various dyes.[1]
-
Analytical Chemistry: Its ability to react with carbonyl compounds allows it to be used as a derivatizing agent, modifying target molecules to improve their detection and analysis by techniques like chromatography.[10] For example, it has been used in the preparation of D-erythrose 2,5-dichlorophenylhydrazon for analytical purposes.[7][8][12]
Caption: Reaction of 2,5-Dichlorophenylhydrazine to form hydrazones.
Analytical Characterization
Ensuring the purity and identity of 2,5-Dichlorophenylhydrazine is paramount for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment and impurity profiling.[6][13]
Protocol: Purity Analysis by Reverse-Phase HPLC
This protocol provides a general framework for the analysis of 2,5-Dichlorophenylhydrazine. Method validation (assessing linearity, accuracy, and precision) is required for use in a regulated environment.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2,5-Dichlorophenylhydrazine sample.
-
Dissolve in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL.
2. Chromatographic Conditions:
-
The following conditions are a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., Waters X-Bridge C18) | Provides good retention and selectivity for non-polar to moderately polar aromatic compounds.[13] |
| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., 0.1% Phosphoric Acid or Formic Acid) | Acetonitrile is a common organic modifier. The acid improves peak shape and suppresses silanol interactions. Formic acid is preferred for MS compatibility.[6] |
| Gradient/Isocratic | Gradient elution is recommended for separating potential impurities with different polarities. | |
| Flow Rate | 1.0 mL/min | Standard for analytical columns. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 5 µL | |
| Detector | UV at 254 nm | The aromatic ring provides strong chromophoric activity at this wavelength. |
3. System Suitability:
-
Before sample analysis, perform replicate injections of a standard solution.
-
The Relative Standard Deviation (RSD) of the peak area should be less than 2.0% to ensure system precision.
4. Data Interpretation:
-
The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks detected.
-
Spectroscopic data from techniques like Infrared (IR) and Mass Spectrometry (MS) should be used for definitive structural confirmation.[2][5]
Safety, Handling, and Hazard Management
2,5-Dichlorophenylhydrazine is a hazardous chemical and must be handled with appropriate precautions.[14] All personnel must be trained on its specific risks before handling.
GHS Hazard Classification
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed[5][14] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[14] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[14] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[5][14] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[5][14] |
| Combustibility | - | Dust can form an explosive mixture with air[14][15] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[16] Ensure eyewash stations and safety showers are readily accessible.[14]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]
-
Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if contamination occurs.[15]
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with P2 cartridges.[7]
-
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust.[15] Avoid generating dust. Wash hands thoroughly after handling.[15] Store in a cool, dry, well-ventilated place in a tightly sealed container.[15][16]
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor.[15] Rinse mouth. Do not induce vomiting.
-
If on Skin: Take off all contaminated clothing immediately. Wash with plenty of soap and water.[15]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell.[14][15]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[15]
Conclusion
2,5-Dichlorophenylhydrazine is a valuable yet hazardous chemical intermediate. Its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical sector, is well-established. Professionals working with this compound must possess a thorough understanding of its properties, synthesis, and reactivity. Adherence to rigorous analytical and safety protocols is not merely a matter of compliance but a fundamental requirement for ensuring scientific integrity and personnel safety. This guide serves as a foundational resource to support the safe and effective use of 2,5-Dichlorophenylhydrazine in research and development.
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RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]
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